![molecular formula C24H25NO2S B12562799 N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide CAS No. 150350-27-9](/img/structure/B12562799.png)
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methoxy group, a methyl group, and a triphenylmethyl sulfanyl group attached to a propanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with triphenylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide backbone can be reduced to form corresponding alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy or methyl groups.
Aplicaciones Científicas De Investigación
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylmethyl sulfanyl group into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triphenylmethyl sulfanyl group can interact with biological macromolecules, potentially inhibiting their function. The methoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide: Similar in structure but contains a triphenylphosphoranylidene group instead of a triphenylmethyl sulfanyl group.
N-Methoxy-N-methylpropanamide: Lacks the triphenylmethyl sulfanyl group, making it less complex.
Uniqueness
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide is unique due to the presence of the triphenylmethyl sulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
150350-27-9 |
|---|---|
Fórmula molecular |
C24H25NO2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-3-tritylsulfanylpropanamide |
InChI |
InChI=1S/C24H25NO2S/c1-25(27-2)23(26)18-19-28-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
Clave InChI |
ZCHQUCWZCHHZLS-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


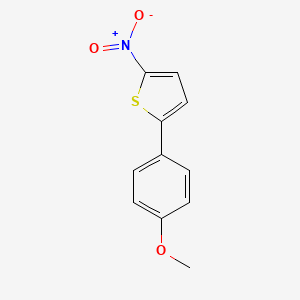
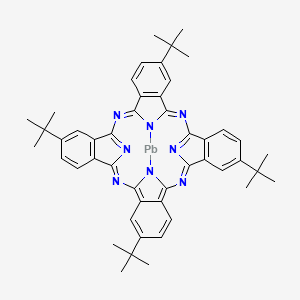
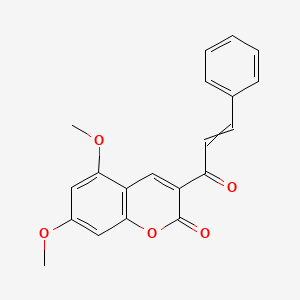
![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
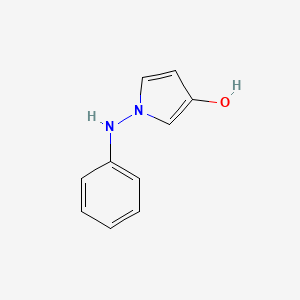
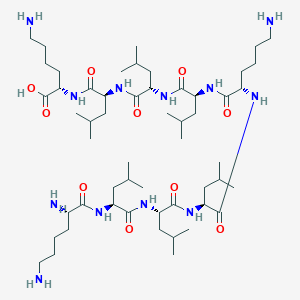
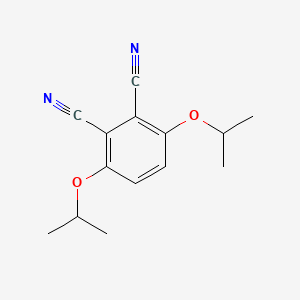
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
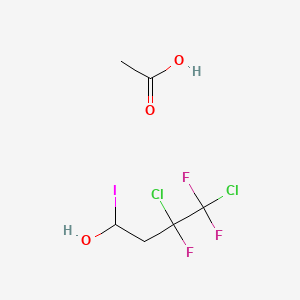

![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
